N-(2,2-diethoxyethyl)formamide

Description

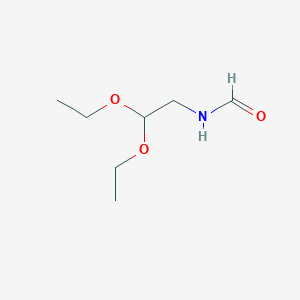

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-3-10-7(11-4-2)5-8-6-9/h6-7H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOVEUUIZWEZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Development

Approaches to N-(2,2-diethoxyethyl)formamide Synthesis

The synthesis of this compound is most commonly achieved through the direct formylation of a corresponding amine precursor. This method is efficient and proceeds with high yield under controlled conditions.

Precursor Selection and Initial Reactants

The primary precursors for the synthesis of this compound are aminoacetaldehyde diethyl acetal (B89532) and a suitable formylating agent. orgsyn.org Propyl formate is often selected as the formylating agent. This choice is crucial because the acetal functional group in the starting material is sensitive to acidic conditions. Common formylating agents like formic acid or formic-acetic anhydride (B1165640) are typically avoided as they can lead to the decomposition of the acetal. orgsyn.org

Table 1: Reactants for this compound Synthesis

| Reactant | Role | Reason for Selection |

| Aminoacetaldehyde diethyl acetal | Amine Precursor | Provides the core ethylamine (B1201723) backbone with a protected aldehyde group. |

| Propyl formate | Formylating Agent | Provides the formyl group (CHO) under non-acidic conditions, preserving the acetal. orgsyn.org |

Reaction Conditions and Parameters

The reaction is typically carried out by heating a mixture of aminoacetaldehyde diethyl acetal and propyl formate at reflux. A common procedure involves heating the solution in an oil bath for approximately 3 hours. orgsyn.org Following the reaction period, the mixture is cooled, and volatile components, such as the 1-propanol byproduct and any unreacted propyl formate, are removed by rotary evaporation. orgsyn.org

Purification of the crude product is achieved through distillation under reduced pressure. A specific reported condition for this purification is distillation at 110-111°C at a pressure of 0.5 mmHg, which effectively isolates the desired this compound. orgsyn.org

Table 2: Key Reaction and Purification Parameters

| Parameter | Condition | Purpose |

| Reaction Temperature | Reflux | To provide sufficient energy for the formylation reaction to proceed. orgsyn.org |

| Reaction Time | 3 hours | To ensure the reaction goes to completion. orgsyn.org |

| Purification Method | Distillation under reduced pressure | To separate the high-boiling product from lower-boiling impurities. orgsyn.org |

| Distillation Conditions | 110-111°C @ 0.5 mmHg | To achieve a high purity of the final product. orgsyn.org |

Yield Optimization and Scalability Studies

The described synthetic method has been shown to be highly effective, with reported yields of approximately 86%. orgsyn.org The procedure has been documented on a scale involving over 200 millimoles of the amine precursor, indicating good scalability for laboratory purposes. orgsyn.org For larger, industrial-scale production of formamides, precise control of reaction parameters such as temperature is critical. In related industrial processes for other formamides, reaction temperatures are carefully maintained within a specific range (e.g., 5°C to 40°C) to ensure high conversion efficiency and product purity. google.com Such control would be a key consideration for optimizing and scaling up the synthesis of this compound.

Formation through Functional Group Transformations

The synthesis of this compound from aminoacetaldehyde diethyl acetal and propyl formate is a classic example of a functional group transformation known as N-formylation . In this reaction, the primary amine group (-NH₂) of the precursor is converted into a formamide (B127407) group (-NHCHO). orgsyn.org This transformation is fundamental in organic synthesis as formamides are stable, versatile intermediates. nih.gov The formamide group serves as a protecting group for amines and is a key precursor for the synthesis of other important functional groups, most notably isocyanides. orgsyn.org

Innovative Synthetic Strategies Involving the Compound

This compound is not just a synthetic endpoint but also a valuable starting material for more complex molecular architectures, particularly in the realm of multicomponent reactions.

Contributions in Multicomponent Reactions (e.g., Ugi Reaction)

The primary innovative use of this compound is as a direct precursor to 2,2-diethoxy-1-isocyanoethane. orgsyn.org This transformation is an essential step because isocyanides are a critical component in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgmdpi.com

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-aminoacyl amide derivatives in a single step. wikipedia.orgorganic-chemistry.org The isocyanide derived from this compound can serve as the "isocyanide component" in this reaction. The acetal group within this specific isocyanide offers a latent aldehyde functionality, which can be deprotected in a subsequent step, further increasing the synthetic utility of the Ugi product.

Diastereoselective Synthesis Applications of this compound Remain Undocumented in Public Research

Extensive searches of scientific literature and chemical databases have revealed no specific documented applications of this compound in diastereoselective synthesis. While the compound is a known chemical entity and its own synthesis is described, its use as a chiral auxiliary, reactant, or catalyst in reactions that preferentially produce one diastereomer over another is not reported in the available research.

Diastereoselective synthesis is a critical area of organic chemistry focused on the controlled formation of stereoisomers. This is often achieved through the influence of a chiral element within the reaction, which can be part of a substrate, reagent, catalyst, or solvent. This chiral influence creates a diastereomeric relationship between the possible transition states, leading to the preferential formation of a specific stereoisomer.

While this compound possesses prochiral centers, and its derivatives have the potential to be used in stereoselective transformations, there is currently no published research that demonstrates such an application. The existing literature primarily focuses on the synthesis of this compound itself, often as a precursor to other molecules like 2,2-diethoxy-1-isocyanoethane.

Further research would be required to explore the potential of this compound or its derivatives in the field of diastereoselective synthesis. Such investigations would involve designing and testing its efficacy in various asymmetric reactions, such as aldol additions, Michael additions, or cycloadditions, and analyzing the diastereomeric ratios of the resulting products. Without such dedicated studies, any discussion of its role in diastereoselective synthesis would be purely speculative.

Chemical Reactivity and Transformation Studies

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of N-(2,2-diethoxyethyl)formamide in organic synthesis stems from its ability to act as a precursor to a reactive amino-aldehyde equivalent. The acetal (B89532) group provides stability under neutral or basic conditions, while the formamide (B127407) can participate in its own set of reactions or be a precursor to other functional groups like isocyanides.

Cyclization Reactions

The compound and its derivatives are instrumental in constructing a variety of heterocyclic scaffolds through cyclization pathways, where the diethoxyethyl moiety is the source of a crucial two-carbon unit.

Imidazopyridinones and Related Scaffolds: this compound is a precursor to 2,2-diethoxy-1-isocyanoethane. This isocyanide is a key reactant in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govnih.gov In this reaction, an isocyanide, an aldehyde, and an amidine (such as 2-aminopyridine) condense in a single step to form substituted imidazo[1,2-a]pyridines, a core structure found in numerous pharmaceutical agents. nih.gov The versatility of the GBB reaction allows for the creation of large libraries of diverse molecules based on this privileged scaffold. nih.gov

Imidazolidinones: Derivatives of this compound, specifically N-(2,2-diethoxyethyl)ureas, are effective precursors for the synthesis of 4-substituted imidazolidin-2-ones. In an acid-catalyzed reaction, these ureas react with various electron-rich aromatic and heterocyclic C-nucleophiles to yield the desired imidazolidinone products with excellent regioselectivity. mdpi.com The reaction proceeds smoothly in refluxing toluene with a catalytic amount of trifluoroacetic acid (TFA).

| Nucleophile | Product | Yield (%) |

| 1,3,5-Trimethoxybenzene | 1-Phenyl-4-(2,4,6-trimethoxyphenyl)imidazolidin-2-one | 85 |

| 2-Methylindole | 4-(2-Methyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | 92 |

| Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 94 |

| Pyrrole | 1-Phenyl-4-(1H-pyrrol-2-yl)imidazolidin-2-one | 75 |

| Data sourced from studies on (2,2-diethoxyethyl)urea derivatives. mdpi.com |

Pyrimidine (B1678525) Derivatives: The acetal moiety within N-(2,2-diethoxyethyl)pyrimidine-4-amines can participate in intramolecular cyclization with a nitrogen atom of the pyrimidine ring. This reaction, promoted by a Lewis acid such as boron trifluoride etherate, results in the formation of 3-ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidines. This method provides a novel protocol for synthesizing fused heterocyclic systems containing both imidazole and pyrimidine rings.

Tetrahydroisoquinolines: A derivative of the title compound, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, is a key component in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Current time information in Blackburn with Darwen, GB. The synthesis involves a Pomeranz–Fritsch–Bobbitt cyclization, a classic method for creating the tetrahydroisoquinoline core, demonstrating the utility of the N-(2,2-diethoxyethyl) group in the construction of complex alkaloids. Current time information in Blackburn with Darwen, GB.

Condensation Reactions

The formamide group of this compound can act as a carbonyl precursor in certain multicomponent condensation reactions. In the Passerini reaction, which is used to synthesize α-acyloxycarboxamides, N-formamides can be activated by an acid catalyst. The activated formamide is then attacked by an isocyanide to form a nitrilium intermediate, which subsequently reacts with a carboxylic acid to yield the final product. This showcases a less common but valuable mode of reactivity for the formamide moiety, expanding its synthetic utility beyond its role as a simple amine-protecting group.

Deprotection Strategies and Reactive Intermediate Generation

A central feature of the reactivity of this compound and its derivatives is the role of the diethoxyethyl group as a protected aldehyde. The acetal is stable to many reagents but can be readily hydrolyzed under acidic conditions. This deprotection is not merely the release of a free amino-aldehyde, which can be unstable. Instead, it leads to the in situ generation of a highly reactive electrophilic intermediate. mdpi.com

In the presence of an adjacent nitrogen atom (from the formamide or a derived urea, for example), the acid-catalyzed elimination of ethanol from the protonated acetal generates a cyclic N-acyliminium ion (e.g., an imidazolinium cation). mdpi.com This cation is a potent electrophile that is immediately trapped by available nucleophiles, either intramolecularly or intermolecularly. This strategy of "activating" the latent aldehyde through the generation of a reactive intermediate is fundamental to the cyclization reactions that produce imidazolidinones and other heterocycles. mdpi.com

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Reaction Pathways and Proposed Transition States

The synthesis of 4-(het)arylimidazolidin-2-ones from N-(2,2-diethoxyethyl)ureas provides a well-studied example of the reaction pathway. mdpi.com The proposed mechanism involves:

Protonation: The reaction is initiated by the protonation of one of the ethoxy groups of the acetal by an acid catalyst.

Elimination of Ethanol: The protonated intermediate eliminates a molecule of ethanol.

Cyclic Iminium Ion Formation: The adjacent urea nitrogen attacks the resulting carbocation, forming a five-membered cyclic imidazolinium cation. This N-acyliminium ion is the key electrophilic species.

Electrophilic Aromatic Substitution: The electron-rich aromatic or heterocyclic nucleophile attacks the C-5 position of the imidazolinium cation. This step is highly regioselective.

Deprotonation: A final deprotonation step re-aromatizes the nucleophile and yields the final 4-substituted imidazolidin-2-one product.

This pathway highlights how the acetal and the neighboring nitrogen group work in concert under acidic conditions to generate a potent electrophile for C-C bond formation. mdpi.com

Influence of the Diethoxyethyl Moiety as a Directing Group

Beyond its role as a masked aldehyde, the diethoxyethyl group can be incorporated into more complex structures that act as transient directing groups in metal-catalyzed reactions. For instance, a novel directing group, N-diethoxyethyl proline (DEP), has been used to achieve regioselective mono-ortho-arylation of benzylamine and phenethylamine derivatives via palladium-catalyzed C(sp²)-H activation.

In this system, the substrate amine is temporarily attached to the DEP directing group. The diethoxyethyl moiety, along with the proline scaffold, likely participates in forming a stable palladacycle intermediate that directs the C-H activation and subsequent arylation to the ortho position of the phenyl ring. After the reaction, the directing group can be cleaved, making this a "traceless" application.

| Aryl Halide | Product | Yield (%) |

| 4-Iodotoluene | 2-(4-Methylphenyl)benzylamine derivative | 85 |

| 4-Iodoanisole | 2-(4-Methoxyphenyl)benzylamine derivative | 82 |

| 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)benzylamine derivative | 65 |

| 1-Iodo-3-methoxybenzene | 2-(3-Methoxyphenyl)benzylamine derivative | 71 |

| Table illustrates representative yields from the Pd-catalyzed ortho-arylation of benzylamine using a diethoxyethyl-containing transient directing group. |

Regioselectivity and Stereoselectivity in Transformations

This compound serves as a crucial precursor for generating N-acyliminium ions, which are highly reactive electrophilic intermediates in various chemical transformations. The electrophilicity of the corresponding iminium ion is significantly enhanced by the presence of an adjacent carbonyl group, broadening the range of nucleophiles that can participate in carbon-carbon bond formation arkat-usa.org. These ions are central to cyclization reactions, where regioselectivity and stereoselectivity are of paramount importance for synthesizing complex molecular architectures, particularly nitrogen-containing heterocyclic systems arkat-usa.orgacs.org.

One of the most significant transformations involving intermediates derived from this compound is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound or its equivalent wikipedia.org. In its modified form, an N-acyliminium ion, generated from a derivative of this compound, acts as the powerful electrophile that drives the ring closure wikipedia.org. The N-acyliminium ion Pictet-Spengler reaction can proceed under mild conditions with high yields, cyclizing onto various aromatic ring systems wikipedia.orgnih.gov.

The stereochemical outcome of these transformations is highly influenced by the reaction conditions and the specific substrates employed. For instance, the use of chiral auxiliaries or chiral carbonyl derivatives in Pictet-Spengler reactions can lead to the formation of products with high diastereoselectivity or enantioselectivity umich.edu. The inherent chirality of the starting materials directs the approach of the nucleophile to the N-acyliminium ion, resulting in a preferred stereoisomer.

An example of high stereoselectivity is observed in the synthesis of complex alkaloids. In a reaction analogous to one involving an N-(2,2-diethoxyethyl) moiety, the cyclization of a piperazinedione with 2,2-diethoxyethyl benzoate was used to construct a key intermediate for the total synthesis of cribrostatin 4 and renieramycin G. This Pictet-Spengler type reaction proceeded to give the product as a single isomer, demonstrating excellent stereocontrol nih.gov. The regioselectivity is typically governed by the electronic properties of the aromatic ring, with cyclization occurring at the most nucleophilic position, such as the C-3 position of an indole ring wikipedia.orgnih.gov.

| Reactant A | Reactant B | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 3-arylidene-6-methylpiperazinedione | 2,2-diethoxyethyl benzoate | N-Acyliminium Ion Pictet-Spengler Cyclization | Formation of a single isomer | nih.gov |

Reactivity under Acidic and Basic Conditions

The reactivity of this compound is dictated by its two primary functional groups: the formamide and the diethyl acetal. The stability of these groups is highly dependent on the pH of the medium.

Reactivity under Acidic Conditions

Under acidic conditions, both the acetal and the formamide moieties are susceptible to hydrolysis. Acetals are known to be unstable in the presence of acid orgsyn.org. The diethyl acetal group of this compound will hydrolyze to yield aminoacetaldehyde and ethanol. This reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

Reactivity under Basic Conditions

In basic media, the diethyl acetal group is generally stable and does not undergo hydrolysis. The formamide group, however, is susceptible to base-catalyzed hydrolysis researchgate.net. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the formamide group. This addition forms a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the amine as the leaving group, which is subsequently protonated by the solvent to yield aminoacetaldehyde diethyl acetal and a formate salt.

Studies on the hydrolysis of the parent compound, formamide, have established that the reaction is proportional to the base concentration researchgate.net. The process is generally slower than acid-catalyzed hydrolysis but is a significant reaction pathway at elevated pH.

| Condition | Activation Enthalpy (ΔH‡) (kcal mol⁻¹) | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| Acid-Catalyzed | 17.0 ± 0.4 | -18.8 ± 1.3 | researchgate.net |

| Base-Catalyzed | 17.9 ± 0.2 | -11.1 ± 0.5 | researchgate.net |

Note: Data is for the parent compound formamide and serves as a reference for the expected reactivity of the formamide moiety in this compound.

Applications in Academic Synthetic Chemistry

Precursor in Heterocyclic Compound Synthesis

The masked aldehyde functionality of N-(2,2-diethoxyethyl)formamide can be deprotected under acidic conditions to generate a reactive aminoacetaldehyde intermediate. This in-situ generation is key to its application in the synthesis of various nitrogen-containing heterocycles.

Pyrazolopyrimidines: While this compound is a versatile precursor for nitrogen heterocycles, its specific and direct application in the synthesis of pyrazolopyrimidines is not extensively documented in peer-reviewed literature. General syntheses of pyrazolopyrimidines often involve the condensation of aminopyrazoles with various carbonyl compounds or their equivalents nih.govnanobioletters.com. The aminoacetaldehyde derived from this compound could theoretically participate in such condensations, but specific examples are not readily available.

Imidazolidinones: A significant application of the N-(2,2-diethoxyethyl) moiety is in the synthesis of imidazolidinone derivatives. Urea derivatives of aminoacetaldehyde diethyl acetal (B89532), such as N-(2,2-dialkoxyethyl)ureas, are effective precursors for these heterocycles nih.gov. In an acid-catalyzed reaction, these ureas react with various electron-rich aromatic and heterocyclic C-nucleophiles to yield 4-substituted imidazolidin-2-ones nih.gov. The reaction proceeds through the in-situ formation of a cyclic imidazolinium cation, which is then trapped by the nucleophile nih.gov. This method is noted for its excellent regioselectivity and the use of readily available starting materials nih.gov. The yields of the target imidazolidinones can be high, though they may vary depending on the substituents on the starting urea nih.gov.

| Starting Urea Derivative | C-Nucleophile | Product (4-Substituted Imidazolidin-2-one) | Yield |

|---|---|---|---|

| N-(2,2-diethoxyethyl)-N'-phenylurea | Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | Good to High |

| N-(2,2-diethoxyethyl)-N'-methyl-N'-phenylurea | Pyrrole | 1-Methyl-4-(1H-pyrrol-2-yl)-1-phenylimidazolidin-2-one | Good to High |

| N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)urea | Anisole | 1-(4-Methoxyphenyl)-4-(4-methoxyphenyl)imidazolidin-2-one | Good to High |

Derivatives of this compound are instrumental in the synthesis of indole rings. Specifically, N-(2,2-diethoxyethyl)anilines serve as key intermediates luc.edu. These anilino acetals can be cyclized under acidic conditions via an intramolecular electrophilic aromatic substitution to form the indole nucleus luc.edu. To facilitate this cyclization and prevent side reactions such as polymerization, the aniline nitrogen is often protected with groups like trifluoroacetyl or methanesulfonyl luc.edu.

For instance, N-(trifluoroacetyl)-α-anilino acetals can be cyclized in high yields by refluxing with trifluoroacetic acid and trifluoroacetic anhydride (B1165640). The trifluoroacetyl group can then be removed by saponification to yield the N-unsubstituted indole luc.edu. Similarly, methanesulfonamide derivatives of N-(2,2-diethoxyethyl)anilines undergo cyclization in the presence of titanium tetrachloride luc.edu. The reaction conditions, particularly temperature, are dependent on the electronic nature of the substituents on the aniline ring luc.edu.

| N-Protecting Group | Aniline Substituent | Cyclization Conditions | Final Indole Product | Yield |

|---|---|---|---|---|

| Trifluoroacetyl | 5-Methyl | 1. (CF3CO)2O, CF3COOH, reflux 2. KOH, MeOH | 5-Methylindole | 86% |

| Methanesulfonyl | 5-Methyl | TiCl4, toluene, 110°C | 5-Methylindole | 83% |

| Methanesulfonyl | (Strongly activating group) | TiCl4, toluene, 0°C | Substituted Indole | Not specified |

The N-(2,2-diethoxyethyl)amino group has been successfully incorporated into the synthesis of complex morpholinone derivatives. In a notable example, a diastereoselective synthesis of a morpholinone derivative was achieved through a Petasis reaction nih.gov. In this multi-component reaction, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol was used as the amine component, which reacted with glyoxylic acid and 3,4-dimethoxyphenyl boronic acid nih.gov. The initially formed hydroxy amino acid underwent spontaneous cyclization to yield the diastereomeric morpholinone derivative, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one nih.gov. This demonstrates the utility of the N-(2,2-diethoxyethyl) moiety in constructing complex, chiral heterocyclic systems that can serve as intermediates for other valuable molecules, such as tetrahydroisoquinoline-1-carboxylic acids nih.gov.

Functionalization and Derivatization Strategies

Beyond its role in forming the core heterocyclic structure, the this compound unit facilitates the introduction of functional handles that are crucial for creating bioactive molecules and for bioconjugation purposes.

The synthesis of heterocyclic scaffolds such as imidazolidinones, indoles, and morpholinones is a direct route to the introduction of bioactive intermediates. These heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in a wide range of pharmaceuticals. For example, the imidazolidinone derivatives synthesized from N-(2,2-diethoxyethyl)ureas have been evaluated for their in vitro anti-cancer activity nih.gov. The ability to readily synthesize a library of substituted heterocycles using this compound as a starting point allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

The application of this compound as a direct linking agent for the bioconjugation of biomolecules such as carbohydrates and proteins is not well-documented in scientific literature. Bioconjugation typically requires specific reactive functional groups that can form stable covalent bonds with biomolecules under mild, aqueous conditions. While the formamide (B127407) or the deprotected aldehyde functionality could theoretically be modified for such purposes, established protocols specifically utilizing this compound as a linker are not readily found.

Comparative Analysis with Structurally Related Formamide Derivatives (e.g., N-(2,2-dimethoxyethyl)formamide)

In the realm of synthetic organic chemistry, the selection of reagents and starting materials is paramount to the successful construction of complex molecular architectures. This compound and its structural analog, N-(2,2-dimethoxyethyl)formamide, are valuable intermediates, primarily recognized for their role as precursors to versatile isocyanide reagents. A comparative analysis of these two compounds reveals nuances in their physical properties and synthetic applications, which can inform the strategic choices of a synthetic chemist.

The primary structural difference between this compound and N-(2,2-dimethoxyethyl)formamide lies in the nature of the acetal protecting group. The former possesses two ethyl groups attached to the oxygen atoms of the acetal, while the latter features two methyl groups. This seemingly minor variation in alkyl substitution has a direct impact on the molecular weight and, by extension, the physical properties of the compounds.

| Property | This compound | N-(2,2-dimethoxyethyl)formamide |

|---|---|---|

| Molecular Formula | C7H15NO3 | C5H11NO3 |

| Molecular Weight | 161.20 g/mol | 133.15 g/mol nih.gov |

| Boiling Point | 110-111 °C at 0.5 mmHg orgsyn.org | Not available |

| CAS Number | 53089-10-4 | 135393-73-6 nih.gov |

One of the most well-documented applications of both this compound and N-(2,2-dimethoxyethyl)formamide is their conversion to the corresponding isocyanides, 2,2-diethoxy-1-isocyanoethane and 2,2-dimethoxy-1-isocyanoethane, respectively. This transformation is typically achieved through dehydration of the formamide functionality. Research has indicated that the synthesis of 2,2-dimethoxy-1-isocyanoethane, starting from aminoacetaldehyde dimethyl acetal and proceeding through the N-(2,2-dimethoxyethyl)formamide intermediate, provides similar yields and results in a product with the same reactivity as its diethoxy analog. orgsyn.org This suggests that for the specific purpose of generating these isocyanide building blocks, the choice between the diethoxy and dimethoxy starting materials may be guided by factors such as cost and availability rather than significant differences in reaction efficiency or the reactivity of the final product.

The dehydration of these N-substituted formamides is a critical step in the synthesis of the corresponding isocyanides. orgsyn.org While various methods can be employed, the use of triphenylphosphine and carbon tetrachloride in the presence of a base like triethylamine (B128534) has been reported as an effective method for this transformation. orgsyn.org

Beyond their role as isocyanide precursors, the broader comparative reactivity and application of this compound and its dimethoxy counterpart are not extensively detailed in the current body of scientific literature. The presence of the acetal functional group in both molecules offers a latent aldehyde functionality, which can be revealed under acidic conditions. The differential steric hindrance and electronic effects of the ethoxy versus methoxy groups could potentially influence the rate of hydrolysis of the acetal or their behavior as solvents or reagents in other chemical transformations. However, specific studies detailing such comparisons are scarce.

Spectroscopic and Advanced Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(2,2-diethoxyethyl)formamide, offering precise insights into its proton and carbon framework. Due to the lack of publicly available experimental spectra for this compound, the following characterizations are based on established chemical shift principles and data from analogous compounds such as N,N-diethylformamide and N-(2,2-dimethoxyethyl)formamide.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the formyl group often leads to the observation of rotational isomers (rotamers) at room temperature due to the partial double bond character of the C-N bond, which can result in the doubling of some NMR signals.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CHO) | 8.0 - 8.2 | Singlet | - |

| H-2 (NCH₂) | 3.3 - 3.5 | Triplet | 5.0 - 6.0 |

| H-3 (CH) | 4.5 - 4.7 | Triplet | 5.0 - 6.0 |

| H-4 (OCH₂) | 3.5 - 3.7 | Quartet | 7.0 |

| H-5 (CH₃) | 1.1 - 1.3 | Triplet | 7.0 |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are predicted based on typical values for similar functional groups.

The formyl proton (H-1) is anticipated to appear as a singlet in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen (H-2) and the methine proton of the acetal (B89532) group (H-3) are expected to show triplet multiplicities due to coupling with their respective neighbors. The ethoxy group protons will present as a quartet for the methylene group (H-4) and a triplet for the methyl group (H-5).

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 160 - 165 |

| C-2 (NCH₂) | 40 - 45 |

| C-3 (CH) | 100 - 105 |

| C-4 (OCH₂) | 60 - 65 |

| C-5 (CH₃) | 15 - 20 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted based on typical values for similar functional groups.

The carbonyl carbon of the formamide (B127407) group (C-1) is expected to resonate at the lowest field. The acetal carbon (C-3) will also have a characteristic downfield shift. The remaining aliphatic carbons (C-2, C-4, and C-5) will appear in the upfield region of the spectrum.

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the H-2 and H-3 signals, confirming their adjacent positions. Similarly, a correlation between H-4 and H-5 would be observed, confirming the ethoxy group structure.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the carbon signal at ~40-45 ppm would show a cross-peak with the proton signal at ~3.3-3.5 ppm, confirming the C-2/H-2 pair.

Quantitative NMR (qNMR): qNMR can be employed to determine the purity of a sample of this compound with high accuracy. By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₁₅NO₃), the expected exact mass is approximately 161.1052 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 161. The fragmentation of this molecular ion would likely proceed through several characteristic pathways:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 116.

Loss of an ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 132.

Cleavage of the C-C bond between the nitrogen and the acetal carbon: This could generate fragments corresponding to the formamide and the diethoxyethyl moieties.

Formation of a prominent ion at m/z 102: This fragment, [CH(OCH₂CH₃)₂]⁺, is characteristic of the diethyl acetal group.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment |

| 161 | [M]⁺ |

| 116 | [M - OCH₂CH₃]⁺ |

| 102 | [CH(OCH₂CH₃)₂]⁺ |

| 73 | [CH₂=NCHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and acetal functional groups.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3250 - 3350 | N-H Stretch | Secondary Amide |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1650 - 1680 | C=O Stretch (Amide I) | Amide |

| 1510 - 1550 | N-H Bend (Amide II) | Amide |

| 1050 - 1150 | C-O Stretch | Acetal |

The presence of a strong absorption band around 1650-1680 cm⁻¹ is a clear indicator of the amide carbonyl group. The N-H stretching and bending vibrations are also characteristic of the secondary amide. The strong C-O stretching bands in the fingerprint region are indicative of the acetal group.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification and assessment of the purity of this compound.

Gas Chromatography (GC): Given its likely volatility, GC could be a suitable method for assessing the purity of this compound. A polar capillary column would likely be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be appropriate. Detection could be achieved using a UV detector, as the amide chromophore absorbs in the low UV region.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase would be a standard procedure. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), with the polarity of the eluent optimized to achieve good separation from any impurities.

Column Chromatography

Column chromatography is a principal purification technique in synthetic chemistry, utilized to isolate compounds from reaction mixtures based on their differential adsorption to a stationary phase. For a moderately polar compound such as this compound, normal-phase column chromatography is a highly effective method for purification. The selection of the stationary and mobile phases is critical to achieving optimal separation.

A typical stationary phase for the purification of this compound is silica gel (SiO₂), a polar adsorbent. The mobile phase, or eluent, is generally a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is carefully tuned to control the elution rate of the compound. A less polar eluent will result in slower elution (lower Rf value), while a more polar eluent will accelerate it.

In a common application, a gradient elution may be employed, starting with a less polar solvent system to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the target compound, this compound, and finally, a highly polar system to wash off any strongly adsorbed impurities.

Table 1: Representative Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 70-230 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or staining |

| Typical Impurities | Unreacted starting materials, reaction byproducts |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure compound. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for rapidly assessing the purity of a sample and for monitoring the progress of a chemical reaction. It operates on the same principles of separation as column chromatography but on a smaller, analytical scale. A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, most commonly silica gel.

For this compound, a sample of the compound is dissolved in a volatile solvent and spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. As the eluent ascends the plate via capillary action, it carries the sample with it. The components of the sample are separated based on their affinity for the stationary phase versus the mobile phase.

The position of the compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system and can be used for identification purposes when compared to a standard.

Table 2: Typical Thin-Layer Chromatography (TLC) Data for this compound

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | 1:1 Hexane/Ethyl Acetate |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Retention Factor (Rf) | ~ 0.45 |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LCMS is highly sensitive and selective, making it an ideal method for the identification and quantification of this compound, even in complex matrices.

In an LCMS analysis, the sample is first injected into an HPLC system, where it is separated on a chromatographic column. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for moderately polar molecules like this compound, as it is a soft ionization method that typically results in minimal fragmentation and a prominent molecular ion peak.

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. The fragmentation pattern, if any, can also provide valuable structural information.

Table 3: Predicted Liquid Chromatography-Mass Spectrometry (LCMS) Data for this compound

| Parameter | Description |

| Chromatography Mode | Reversed-Phase HPLC |

| Column | C18 (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ (m/z) | 162.1125 (Calculated for C₇H₁₆NO₃⁺) |

| Expected [M+Na]⁺ (m/z) | 184.0944 (Calculated for C₇H₁₅NNaO₃⁺) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.

For this compound, with the molecular formula C₇H₁₅NO₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The experimental values are typically obtained using a combustion analysis method, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured.

Table 4: Elemental Composition of this compound (C₇H₁₅NO₃)

| Element | Theoretical Mass % |

| Carbon (C) | 52.16 |

| Hydrogen (H) | 9.38 |

| Nitrogen (N) | 8.69 |

| Oxygen (O) | 29.78 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Applied to N-(2,2-diethoxyethyl)formamide Systems

Quantum chemical calculations are powerful tools for understanding molecular structure, reactivity, and spectroscopic properties. nii.ac.jpnih.govescholarship.org These methods, rooted in the principles of quantum mechanics, can provide insights that are often difficult or impossible to obtain through experimental means alone. nih.govescholarship.org For a molecule like this compound, such calculations would typically be employed to investigate the electronic structure, molecular orbitals, and potential energy surfaces of the system.

Rationalization of Reaction Regioselectivity and Stereoselectivity

No research articles detailing quantum chemical calculations to rationalize the reaction regioselectivity and stereoselectivity of this compound were found. In principle, computational models can be used to predict the preferred orientation of reactants and the formation of specific stereoisomers by calculating the activation energies of different reaction pathways. rsc.orgrsc.orgnih.gov

Mechanistic Insights and Energetic Profiling

There is no available literature on the mechanistic insights and energetic profiling of reactions involving this compound derived from quantum chemical calculations. Such studies would involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step mechanism and determining the reaction kinetics. acs.orgchemrxiv.orgmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. researchgate.net It is often applied to molecules of the size and complexity of this compound to predict geometries, reaction energies, and other properties. acs.orgwiserpub.com However, no specific DFT studies on this compound have been published.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation offer a means to study the dynamic behavior of molecules and can be particularly useful for understanding conformational preferences and predicting reactivity. nih.govcompchem.nl

Conformational Analysis

A conformational analysis of this compound would involve identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. nih.govacs.orgresearchgate.net This is crucial as the conformation of a molecule can significantly influence its physical properties and chemical reactivity. acs.org No specific conformational analysis studies for this compound were identified in the literature.

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of molecules like this compound in various chemical reactions. researchgate.netnih.govrsc.org These predictions are often based on calculated electronic properties, such as frontier molecular orbital energies and atomic charges. No such predictive studies for this compound are currently available.

Future Directions and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for N-(2,2-diethoxyethyl)formamide, while effective, often rely on traditional chemical processes. The future of its synthesis lies in the development of more efficient and environmentally benign methodologies, aligning with the principles of green chemistry.

One promising avenue is the exploration of catalytic routes that minimize waste and energy consumption. For instance, the direct formylation of aminoacetaldehyde diethyl acetal (B89532) using carbon dioxide as a C1 source presents a sustainable alternative to conventional formylating agents. nih.gov Research into heterogeneous catalysts for this transformation could lead to easily recoverable and reusable systems, further enhancing the sustainability of the process. Another approach involves the use of biocatalysis, employing enzymes to carry out the formylation under mild conditions, offering high selectivity and reducing the environmental impact.

Furthermore, the development of solvent-free or green solvent-based reaction conditions is a key area of focus. Traditional syntheses often utilize volatile organic solvents. Investigating the use of ionic liquids or deep eutectic solvents could lead to cleaner reaction profiles and easier product isolation. Mechanochemical methods, where reactions are induced by mechanical force, also offer a solvent-free alternative that can lead to higher yields and shorter reaction times.

| Synthesis Approach | Potential Advantages | Research Focus |

| Catalytic Formylation with CO2 | Utilization of a renewable C1 source, reduced waste. | Development of efficient heterogeneous and homogeneous catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

| Green Solvents | Reduced use of volatile organic compounds, improved safety. | Exploration of ionic liquids and deep eutectic solvents. |

| Mechanochemistry | Solvent-free conditions, potentially higher yields and faster reactions. | Optimization of reaction conditions and scalability. |

Exploration of Novel Reactivity Modes and Transformations

While the dehydration of this compound to form 2,2-diethoxy-1-isocyanoethane is a well-established and valuable transformation, there is significant potential for exploring other facets of its reactivity. The presence of the formamide (B127407) and acetal functional groups opens the door to a variety of chemical manipulations.

Future research could focus on the selective transformation of the formamide group. For example, reduction of the formamide could yield the corresponding methylamine derivative, a valuable building block in medicinal chemistry. Conversely, oxidation could lead to novel isocyanate precursors. The development of new catalytic systems for these transformations would be of significant interest.

The acetal group also presents opportunities for novel reactivity. Under specific acidic conditions, the acetal can be hydrolyzed to reveal a reactive aldehyde functionality. This in-situ generation of an aldehyde could be exploited in one-pot tandem reactions, such as condensations or multicomponent reactions, to build molecular complexity efficiently. Furthermore, the exploration of radical-mediated reactions involving the C-H bonds of the diethoxyethyl group could lead to the synthesis of novel functionalized derivatives.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis and transformation of this compound with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production. Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

The synthesis of this compound itself could be adapted to a continuous flow process. This would involve pumping the reactants through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. Such a setup would allow for rapid optimization of reaction conditions and could lead to higher yields and purity of the final product.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis and subsequent transformations. | Improved safety, better control, scalability, and higher yields. |

| Automated Synthesis | High-throughput screening and library synthesis. | Accelerated discovery of new derivatives and applications. |

| In-line Analytics | Real-time monitoring and optimization of reactions. | Enhanced process understanding and control. |

Advanced Computational Design for New Derivatives

Advanced computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new derivatives of this compound with tailored properties. Density functional theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule.

These computational tools can be used to predict the outcomes of unknown reactions and to elucidate the mechanisms of known transformations. For example, computational studies could help in the design of more efficient catalysts for the sustainable synthesis of this compound by modeling the transition states of the catalytic cycle.

Furthermore, computational screening of virtual libraries of this compound derivatives can identify candidates with desired properties for specific applications. For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of new derivatives for pharmaceutical applications. Similarly, molecular dynamics simulations could be used to predict the performance of new derivatives as plasticizers or components in advanced materials. This in silico approach can significantly reduce the time and cost associated with experimental screening and synthesis.

Role in Advanced Materials Science Research

The unique combination of a polar formamide group and a flexible acetal-protected ethyl chain suggests that this compound and its derivatives could find applications in advanced materials science. One promising area is in the development of novel polymers and plastics.

Drawing parallels from other functionalized formamides, this compound could be investigated as a biodegradable plasticizer for thermoplastic starches and other biopolymers. researchgate.netresearchgate.net The formamide group can form hydrogen bonds with the polymer chains, while the diethoxyethyl group can increase the free volume, leading to improved flexibility and processability of the material.

Moreover, the acetal group offers a unique handle for creating "smart" materials. The acid-labile nature of the acetal means that materials incorporating this moiety could be designed to degrade under specific environmental conditions, leading to the development of biodegradable and recyclable polymers. For example, incorporating this compound-derived monomers into polyurethane or polyester backbones could yield materials that can be chemically recycled back to their constituent monomers under mild acidic conditions. This aligns with the growing demand for a circular economy in the plastics industry. Further research into the polymerization of derivatives of this compound and the characterization of the resulting materials will be crucial in unlocking their potential in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.